molecular formula C22H30Cl2N2O2 B15192577 Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- CAS No. 108661-80-9

Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)-

Cat. No.: B15192577
CAS No.: 108661-80-9
M. Wt: 425.4 g/mol
InChI Key: HLBYIZAMKKPQRI-XZQQPLIMSA-N
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Description

Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with the molecular formula C22H28N2O2·2ClH. It is known for its complex structure, which includes a cyclohexanol ring, a phenoxy group, and a piperazine ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol in the presence of a suitable catalyst.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated cyclohexanol.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution with the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, monohydrochloride: Similar structure but different chloride content.

    Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, free base: Lacks the hydrochloride component.

Uniqueness

Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is unique due to its specific stereochemistry and the presence of two hydrochloride groups. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

108661-80-9

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

IUPAC Name

(1S,2S,6R)-2-phenoxy-6-(4-phenylpiperazin-1-yl)cyclohexan-1-ol;dihydrochloride

InChI

InChI=1S/C22H28N2O2.2ClH/c25-22-20(12-7-13-21(22)26-19-10-5-2-6-11-19)24-16-14-23(15-17-24)18-8-3-1-4-9-18;;/h1-6,8-11,20-22,25H,7,12-17H2;2*1H/t20-,21+,22+;;/m1../s1

InChI Key

HLBYIZAMKKPQRI-XZQQPLIMSA-N

Isomeric SMILES

C1C[C@H]([C@@H]([C@H](C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Canonical SMILES

C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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